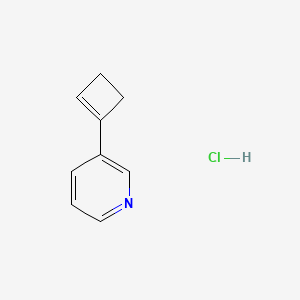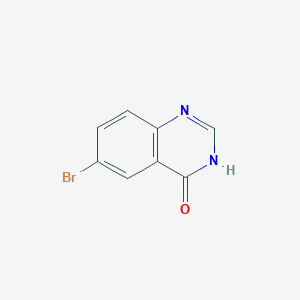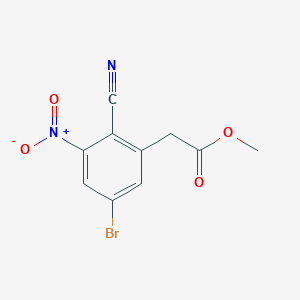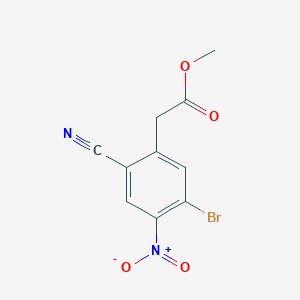![molecular formula C8H7ClF3N3O B1460705 (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one CAS No. 1260585-11-2](/img/structure/B1460705.png)
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Vue d'ensemble
Description
The compound contains a trifluoromethyl group (-CF3), which is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl groups are common in pharmaceutical and agrochemical compounds .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This could influence the overall molecular structure and properties of the compound.
Chemical Reactions Analysis
Trifluoromethylation, the process of introducing a trifluoromethyl group into a molecule, can be achieved by various methods . One such method is photoredox catalysis, a process that involves the generation of the trifluoromethyl radical .
Applications De Recherche Scientifique
Anti-Fibrosis Activity
In the field of medicinal chemistry, pyrimidine derivatives are known for their wide range of pharmacological activities. Recent studies have synthesized novel pyrimidine derivatives to evaluate their anti-fibrotic activities . These compounds have shown promising results in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, indicating potential applications in developing new anti-fibrotic drugs.
Antiviral Research
The pyrimidine core is a common feature in many antiviral agents. Research into pyrimidine derivatives has revealed their potential in combating viral infections. By modifying the pyrimidine structure, scientists can develop new compounds that may inhibit the replication of various viruses, contributing to the field of antiviral drug development .
Anticancer Properties
Pyrimidine derivatives have also been investigated for their anticancer properties. These compounds can interfere with the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. The versatility of the pyrimidine ring allows for the creation of numerous derivatives that could be tailored to target specific types of cancer .
Antioxidant Effects
The antioxidant properties of pyrimidine derivatives make them valuable in the study of oxidative stress-related diseases. These compounds can scavenge free radicals and protect cells from oxidative damage, which is a contributing factor in many chronic diseases .
Antimicrobial Applications
Pyrimidine derivatives have been shown to possess antimicrobial activity against a range of pathogens. Their mechanism of action often involves interfering with the synthesis of nucleic acids or proteins essential for microbial survival. This makes them potential candidates for the development of new antibiotics .
Mécanisme D'action
Mode of Action
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one interacts with its targets by inhibiting the electron transport in the mitochondrial complex I . This inhibition disrupts the normal flow of electrons within the cells, leading to a decrease in the production of ATP, the primary energy source for cells . This energy disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain, specifically at the level of mitochondrial complex I . The inhibition of this complex disrupts the normal flow of electrons, leading to a decrease in the proton gradient across the mitochondrial membrane . This decrease in the proton gradient disrupts the production of ATP, leading to energy depletion and cell death .
Pharmacokinetics
The trifluoromethyl group may enhance its lipophilicity, potentially improving its ability to cross biological membranes and reach its target sites
Result of Action
The result of the action of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is the disruption of energy production within the cell, leading to cell death . This makes it an effective fungicide, as it can kill the fungal cells by disrupting their energy supply .
Action Environment
The action of (S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can influence the stability and efficacy of the compound
Propriétés
IUPAC Name |
(8S)-2-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N3O/c9-5-3-6(16)15-2-1-4(8(10,11)12)13-7(15)14-5/h3-4H,1-2H2,(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPPUVAQWCTKNO-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)C=C(N=C2N[C@@H]1C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-8-chloro-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[Imidazo[1,2-a]pyridin-6-ylmethylene]thiophene-2-carbohydrazide](/img/structure/B1460623.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)





![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)
![N-[5-[2-[(1S)-1-cyclopropylethyl]-7-methylsulfonyl-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B1460639.png)


![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)
![5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1460645.png)